molecular formula C17H22N2O2S B2495594 2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide CAS No. 1396684-57-3

2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide

Cat. No. B2495594
CAS RN: 1396684-57-3
M. Wt: 318.44
InChI Key: RXMPXANAMJIZSA-UHFFFAOYSA-N
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Description

The compound "2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide" is part of a broader class of compounds that have been synthesized and studied for their potential applications in various fields, including medicinal chemistry. While the specific compound of interest isn't directly discussed in available literature, related compounds provide insights into synthesis approaches, structural analysis, and chemical properties that may be relevant.

Synthesis Analysis

Synthesis of related compounds often involves the reaction of specific precursor molecules under controlled conditions to introduce desired functional groups. For instance, the synthesis of similar acetamide derivatives involves the reaction of amino compounds with chloroacetyl chloride in the presence of bases like morpholine or piperazines, as demonstrated in the synthesis of benzoxazole derivatives with antimicrobial activity (Özlem Temiz-Arpacı et al., 2005).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry. These techniques provide detailed information on the molecular framework and the spatial arrangement of atoms, essential for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can include substitutions, additions, and cyclization reactions, depending on the functional groups present and reaction conditions. For instance, palladium-catalyzed reactions have been employed for the ortho-arylation of substituted benzamides, showcasing the versatility of acetamide derivatives in synthetic chemistry (M. Damoder Reddy et al., 2017).

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on the synthesis of benzothiazole derivatives with acetamido and carbothioamido pharmacophores, showing potential as anticonvulsant agents. These compounds, including ones with morpholino derivatives, were evaluated for their in vivo anticonvulsant activity and acute toxicity, with some showing promising lead potential (Amir et al., 2012).

  • Research on isothiocyanato complexes of dioxotungsten(VI) with Mannich base ligands, including morpholinoacetamide derivatives, was conducted to explore their applications in nanotechnology and antimicrobial activity. These complexes showed enhanced activity against certain microbial strains compared to the ligands alone (Gupta et al., 2016).

Anticancer and Enzyme Inhibition Studies

  • Thiazolyl N-benzyl-substituted acetamide derivatives, including ones with morpholino groups, were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Some derivatives showed significant inhibition of cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).

  • Another study synthesized and characterized new paracetamol derivatives, incorporating morpholino and piperidinyl moieties, for their DNA and protein binding studies. These compounds showed potential for binding with calf thymus DNA and bovine serum albumin (BSA), suggesting their use in drug design and molecular biology research (Raj, 2020).

properties

IUPAC Name

2-benzylsulfanyl-N-(4-morpholin-4-ylbut-2-ynyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-17(15-22-14-16-6-2-1-3-7-16)18-8-4-5-9-19-10-12-21-13-11-19/h1-3,6-7H,8-15H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMPXANAMJIZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide

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